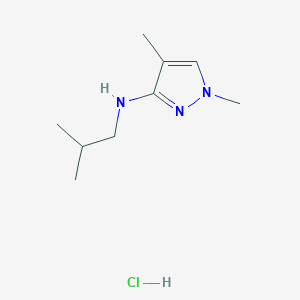

N-isobutyl-1,4-dimethyl-1H-pyrazol-3-amine

Description

Contextualization within 1H-Pyrazole Chemical Space

1H-pyrazole is an aromatic heterocycle, a characteristic that dominates its chemical behavior. researchgate.net The presence of two nitrogen atoms within the five-membered ring creates a system with a unique distribution of electrons, influencing its reactivity. nih.gov The "1H" designation indicates that the nitrogen at position 1 bears a hydrogen atom, a site that is readily substituted in many synthetic routes.

Structural Features and Systematic Nomenclature of N-isobutyl-1,4-dimethyl-1H-pyrazol-3-amine

The systematic name, this compound, precisely describes the molecular structure. According to IUPAC nomenclature for pyrazoles, the numbering of the ring begins at one of the nitrogen atoms and proceeds around the ring to give the substituents the lowest possible locants. nih.gov

In this case:

1,4-dimethyl: A methyl group (-CH₃) is attached to the nitrogen atom at position 1 and another to the carbon atom at position 4.

N-isobutyl...-3-amine: An amino group (-NH₂) is located at position 3 of the pyrazole (B372694) ring. The "N-isobutyl" prefix indicates that an isobutyl group (-CH₂CH(CH₃)₂) is attached to the nitrogen atom of this amino group.

Table 1: Structural and Chemical Identity of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| 1H-Pyrazole | C₃H₄N₂ | 68.08 |

| 1,4-dimethyl-1H-pyrazol-3-amine | C₅H₉N₃ | 111.15 |

| This compound | C₉H₁₇N₃ | 167.25 |

Note: The data in this table is calculated based on the chemical structures.

Broader Significance of Substituted Pyrazole Derivatives in Contemporary Organic Synthesis Research

Substituted pyrazole derivatives are of immense interest in contemporary organic synthesis due to their wide-ranging biological activities. bas.bgnih.gov The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. academicstrive.com Derivatives of pyrazole have been reported to exhibit a broad spectrum of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities. researchgate.netnih.gov

The synthesis of polysubstituted pyrazoles is a significant focus of research. The primary and most traditional method for constructing the pyrazole ring is the Paal-Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. wikipedia.org Modern synthetic methods have expanded to include multicomponent reactions, cycloaddition reactions, and the use of catalysts to achieve higher yields and regioselectivity. mdpi.comnih.gov The ability to introduce a variety of substituents at different positions on the pyrazole ring allows chemists to fine-tune the properties of the resulting molecules for specific applications. mdpi.com

The study of specific substituted pyrazoles, such as this compound, contributes to the broader understanding of structure-activity relationships within this important class of heterocyclic compounds. While detailed research findings on this specific molecule are not widely published, its structure suggests potential applications in areas where substituted aminopyrazoles are known to be active.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H18ClN3 |

|---|---|

Molecular Weight |

203.71 g/mol |

IUPAC Name |

1,4-dimethyl-N-(2-methylpropyl)pyrazol-3-amine;hydrochloride |

InChI |

InChI=1S/C9H17N3.ClH/c1-7(2)5-10-9-8(3)6-12(4)11-9;/h6-7H,5H2,1-4H3,(H,10,11);1H |

InChI Key |

CRFUDBGKWZELIU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(N=C1NCC(C)C)C.Cl |

Origin of Product |

United States |

Synthetic Methodologies for N Isobutyl 1,4 Dimethyl 1h Pyrazol 3 Amine and Analogous Substituted 1h Pyrazoles

Retrosynthetic Analysis for N-isobutyl-1,4-dimethyl-1H-pyrazol-3-amine

Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. slideshare.net

Strategic Disconnections and Transformational Pathways

The primary disconnection for this compound involves the C-N bond between the isobutyl group and the pyrazole (B372694) ring. This leads to a key intermediate, 1,4-dimethyl-1H-pyrazol-3-amine, and an isobutyl halide or a related electrophile. This disconnection is logical as the formation of this C-N bond can be achieved through standard N-alkylation reactions.

Further disconnection of the 1,4-dimethyl-1H-pyrazol-3-amine intermediate involves breaking the bonds of the pyrazole ring itself. A common and effective strategy for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. nih.gov In this case, the pyrazole ring can be disconnected to reveal a substituted hydrazine and a β-ketonitrile or a related 1,3-dielectrophilic species.

Identification of Core and Fragment Precursors

Based on the strategic disconnections, the following precursors are identified:

For the N-isobutyl group: Isobutylamine or an isobutyl halide (e.g., isobutyl bromide).

For the 1,4-dimethyl-1H-pyrazol-3-amine core:

Route A (from a substituted hydrazine): Methylhydrazine and a derivative of 2-methyl-3-oxobutanenitrile.

Route B (functionalization of a pre-formed pyrazole): 1,4-dimethyl-1H-pyrazol-3-one, which can be converted to the 3-amino derivative.

Construction of the 1H-Pyrazole Core with a 3-Amino Functionality

The formation of the 3-aminopyrazole (B16455) core is a critical step in the synthesis. Several methods have been developed for this purpose.

Cyclocondensation Reactions of 1,3-Dielectrophilic Nitriles with Hydrazines

The most widely used method for synthesizing 3-aminopyrazoles is the cyclocondensation of a hydrazine with a β-ketonitrile. chim.itarkat-usa.org This reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization onto the nitrile group to form the pyrazole ring. chim.it

The regioselectivity of the reaction with substituted hydrazines is a key consideration. The use of monosubstituted hydrazines can lead to the formation of two regioisomeric pyrazoles. chim.it However, reaction conditions can often be tuned to favor the desired isomer. For instance, microwave-assisted synthesis in the presence of acetic acid has been shown to favor the formation of 5-aminopyrazoles, while using sodium ethoxide in ethanol (B145695) can lead to 3-aminopyrazoles. chim.it

A variety of 1,3-dielectrophilic nitriles can be employed, including α,β-unsaturated nitriles. arkat-usa.org The reaction of these substrates with hydrazines provides a direct route to 3-aminopyrazoles.

Alternative Annulation Methods for 3-Aminopyrazoles

Besides the classical condensation methods, other strategies have been developed for the synthesis of 3-aminopyrazoles. One such method involves the ring-opening/ring-closing sequence of isoxazoles. chim.it Treatment of isoxazoles with hydrazine can yield 3-aminopyrazoles in good yields. chim.it This can proceed as a one-step process or a two-step procedure involving the initial formation of a β-ketonitrile intermediate. chim.it

Multicomponent reactions (MCRs) also offer an efficient pathway to highly substituted pyrazoles. nih.govbeilstein-journals.org For example, a one-pot, three-component synthesis of 5-aminopyrazoles has been developed using a Knoevenagel condensation followed by cyclization with a hydrazine, where the hydrazine acts as both a Brønsted base and a nucleophile. beilstein-journals.org

Regioselective Functionalization of the Pyrazole Ring System

Once the pyrazole core is assembled, further functionalization can be carried out to introduce the desired substituents at specific positions. The regioselectivity of these reactions is crucial for obtaining the target molecule.

The direct N-alkylation of pyrazoles is a common method for introducing substituents on the nitrogen atoms. The regioselectivity of this reaction can be influenced by the nature of the substituents already present on the pyrazole ring and the reaction conditions.

For the synthesis of this compound, if the starting pyrazole is 1-methyl-1H-pyrazol-3-amine, a subsequent methylation at the C4 position would be required. Alternatively, starting with a 4-methyl-1H-pyrazol-3-amine allows for methylation at the N1 position.

Recent advancements have also focused on the direct C-H functionalization of pyrazoles, which offers a more atom-economical approach to introducing substituents. For example, a regioselective synthesis of C3-hydroxyarylated pyrazoles has been achieved through the reaction of pyrazole N-oxides with arynes. acs.org While not directly applicable to the target molecule, this highlights the ongoing development of methods for the selective functionalization of the pyrazole ring.

Below is a table summarizing various synthetic approaches to substituted pyrazoles, highlighting the diversity of methodologies available.

| Synthetic Method | Reactants | Product Type | Key Features | Reference |

| Cyclocondensation | β-Ketonitriles and Hydrazines | 3-Aminopyrazoles | Widely applicable, regioselectivity can be controlled. | chim.itarkat-usa.org |

| Ring Transformation | Isoxazoles and Hydrazine | 3-Aminopyrazoles | Alternative to classical condensation. | chim.it |

| Multicomponent Reaction | Aldehydes, Malononitrile, Hydrazine | 5-Aminopyrazoles | Efficient one-pot synthesis. | beilstein-journals.org |

| Cycloaddition | N-Tosylhydrazones and Malononitrile | Functionalized Pyrazoles | High regioselectivity. | acs.orgnih.gov |

| Direct N-Substitution | Primary Amines and 1,3-Diketones | N-Substituted Pyrazoles | Direct introduction of N-substituents from amines. | acs.orgacs.org |

N1-Methylation of the Pyrazole Nitrogen Atom

The selective methylation of the N1 nitrogen of the pyrazole ring is a critical step in the synthesis of this compound. The inherent challenge lies in the similar reactivity of the two adjacent nitrogen atoms within the pyrazole ring, which can lead to the formation of regioisomeric products (N1- and N2-alkylation). acs.org

Direct N-Alkylation Protocols

Direct N-alkylation of pyrazoles often presents a significant challenge in synthetic chemistry due to the difficulty in controlling the selectivity between the two nitrogen atoms. acs.org Traditional methylating agents like methyl halides and dimethyl sulfate (B86663) commonly result in poor selectivity, yielding mixtures of N1 and N2 isomers. acs.org

To overcome this limitation, novel methods have been developed. One effective protocol employs sterically bulky α-halomethylsilanes as masked methylating reagents. acs.orgresearcher.lifenih.gov This approach significantly enhances the N1-selectivity. The reaction proceeds in two stages: a rapid N-alkylation followed by a protodesilylation step using a fluoride (B91410) source and water to yield the desired N-methyl pyrazole. acs.orgresearcher.life This method has demonstrated high selectivities, ranging from 92:8 to over 99:1 for the N1:N2 regioisomeric ratio across various pyrazole substrates. acs.orgnih.gov The steric hindrance of the α-halomethylsilane reagent is credited with directing the alkylation to the less sterically hindered nitrogen atom. acs.org

Another approach involves gas-phase N-alkylation using a crystalline aluminosilicate (B74896) or aluminophosphate as a catalyst. google.com In this method, the pyrazole derivative and an alcohol are vaporized and passed through a reactor heated to temperatures between 150 and 400°C. google.com This process has been reported to achieve high conversion rates and yields of the N-alkylated product. google.com

| Pyrazole Substrate | Reagent | Conditions | N1:N2 Selectivity | Yield |

|---|---|---|---|---|

| Pyrazole (1a) | α-halomethylsilane (5a) | 1) NaH, DMF, 0 °C to rt, 2h; 2) TBAF, H₂O, THF, rt, 2h | >99:1 | Good |

| 3-Phenylpyrazole | α-halomethylsilane (5a) | 1) NaH, DMF, 0 °C to rt; 2) TBAF, H₂O, THF | 92:8 | Good |

| 3,5-Dimethylpyrazole | α-halomethylsilane (5a) | 1) NaH, DMF, 0 °C to rt; 2) TBAF, H₂O, THF | >99:1 | Good |

Influence of Protecting Groups on N-Selectivity

The use of protecting groups is a powerful strategy to achieve complete regiocontrol in the N-alkylation of pyrazoles. nih.gov The 2-(trimethylsilyl)ethoxymethyl (SEM) group is particularly effective for this purpose. The SEM group serves multiple roles: it protects the pyrazole nitrogen, enables regioselective C-H functionalization, and, crucially, allows for regioselective N-alkylation due to its ability to be transposed. nih.gov

The strategy involves the initial protection of the pyrazole N-H. Due to steric hindrance, the SEM group can be directed to one of the nitrogen atoms. If subsequent functionalization is desired at a specific position that is hindered by the protecting group, the SEM group can be "switched" or transposed to the other nitrogen atom. This is achieved by heating the N-SEM-pyrazole with a catalytic amount of SEM-Cl, which forms a pyrazolium (B1228807) salt intermediate, allowing for equilibration to the thermodynamically more stable, less hindered regioisomer. nih.gov Once the desired substitution pattern on the pyrazole core is established, the SEM group can be removed, and a subsequent N-alkylation (e.g., methylation) can be performed with high regioselectivity, as the other positions are now blocked. nih.gov

Another protecting group strategy involves the use of the tetrahydropyranyl (THP) group. This method offers a green, solvent- and catalyst-free protection of the pyrazole nitrogen, which can then be followed by a high-yield lithiation/alkylation/deprotection sequence in a one-pot procedure. rsc.org

C4-Methylation of the Pyrazole Carbon Atom

Following the N1-methylation, the next key functionalization is the introduction of a methyl group at the C4 position of the pyrazole ring. This can be accomplished through two primary synthetic routes: direct C-H functionalization or a halogenation-cross-coupling sequence.

Direct C-H Functionalization Strategies at C4

Direct C-H functionalization has emerged as a powerful tool for the efficient synthesis of substituted pyrazoles, as it avoids the need for pre-functionalized starting materials. rsc.org Transition-metal-catalyzed reactions, particularly with palladium, have been developed to directly install various functional groups onto the pyrazole ring. rsc.orgacs.orgelsevierpure.com

While many reported examples focus on C-H arylation or alkenylation, the underlying principles can be applied to methylation. nih.govacs.orgelsevierpure.com These reactions typically involve a palladium catalyst, such as Pd(OAc)₂, and a directing group or inherent electronic biases of the pyrazole ring to achieve regioselectivity. acs.orgelsevierpure.com For pyrazoles, the C4-position can be selectively functionalized due to its high nucleophilicity. nih.gov The development of new catalytic systems is crucial, as the Lewis basicity of pyrazoles can sometimes deactivate the catalyst. nih.gov

Halogenation-Cross-Coupling Approaches (e.g., Suzuki Coupling) for C4-Substitution

A more traditional and widely used method for C4-substitution involves a two-step process: halogenation of the C4 position followed by a palladium-catalyzed cross-coupling reaction. nih.gov The Suzuki-Miyaura coupling is a prominent example of this approach and is extensively used for forming C-C bonds. ccspublishing.org.cnrsc.orgnih.gov

The synthesis begins with the regioselective bromination or iodination of the pyrazole at the C4 position. This 4-halopyrazole then serves as the electrophilic partner in the Suzuki coupling. ccspublishing.org.cnnih.gov The reaction couples the 4-halopyrazole with a boronic acid or ester in the presence of a palladium catalyst and a base. rsc.orgrsc.org For C4-methylation, methylboronic acid or its equivalent would be the coupling partner. This method is highly versatile and tolerates a wide range of functional groups. ccspublishing.org.cn Microwave irradiation has been shown to accelerate the reaction, leading to high yields in shorter time frames. ccspublishing.org.cn

| Halopyrazole Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Conditions | Yield |

|---|---|---|---|---|---|---|

| 4-Bromo-3,5-dinitro-1H-pyrazole | Aryl/heteroaryl/styryl boronic acids | XPhos Pd G2 | K₃PO₄ | 1,4-Dioxane/H₂O | Heating | Good to Excellent |

| 4-Iodo-1H-pyrazole | Arylboronic acids | Pd(dppf)Cl₂ | K₂CO₃ | DMF | Microwave, 120°C | High |

| 4-Bromopyrazole | Phenylboronic acid | XPhos-derived precatalyst P1 | K₃PO₄ | t-AmylOH | Room Temp | Good |

N-isobutylation of the 3-Amino Substituent

The final step in the synthesis of this compound is the alkylation of the amino group at the C3 position. This transformation typically starts from a 3-aminopyrazole precursor. chim.itchemicalbook.comsigmaaldrich.com

The synthesis of the 3-aminopyrazole core is commonly achieved through the condensation of a β-ketonitrile with hydrazine. chim.it An alternative route involves the ring transformation of isoxazoles by treating them with hydrazine at elevated temperatures. chim.it

Once the 1,4-dimethyl-1H-pyrazol-3-amine intermediate is obtained, the final N-isobutylation can be carried out. This is a standard nucleophilic substitution or reductive amination reaction. In a direct alkylation approach, the 3-amino group acts as a nucleophile, attacking an isobutyl halide (e.g., isobutyl bromide) or another isobutyl electrophile. vulcanchem.com This reaction is typically performed in the presence of a non-nucleophilic base, such as potassium carbonate or triethylamine, to neutralize the acid generated during the reaction. The choice of solvent and temperature is critical to ensure the reaction proceeds efficiently and to minimize potential side reactions, such as over-alkylation or reaction at the pyrazole nitrogens if they are unprotected.

Direct Alkylation of the Exocyclic Amino Group

Direct alkylation involves the reaction of a pre-formed aminopyrazole with an alkylating agent, such as an alkyl halide. This method's success is often dependent on managing the regioselectivity of the alkylation. The pyrazole ring contains two nitrogen atoms, and the exocyclic amine presents a third potential site for alkylation. Typically, N-alkylation of the pyrazole ring occurs under basic conditions where the pyrazole N-H is deprotonated, followed by reaction with an electrophile. mdpi.com However, for an already N-substituted pyrazole like 1,4-dimethyl-1H-pyrazol-3-amine, the primary challenge is achieving selective alkylation on the exocyclic amino group rather than quaternization of the ring nitrogens.

Acid-catalyzed methods have also been developed for the N-alkylation of pyrazoles using electrophiles like trichloroacetimidates. mdpi.comsemanticscholar.org These reactions proceed through the formation of a carbocation, which is then trapped by the pyrazole. mdpi.com The regioselectivity in unsymmetrical pyrazoles is often controlled by steric hindrance, favoring alkylation at the less hindered nitrogen. mdpi.com For exocyclic amine alkylation, reaction conditions must be carefully optimized to favor the desired product.

| Amine Substrate | Alkylating Agent | Conditions | Product | Yield | Citation |

|---|---|---|---|---|---|

| 3,3-Dimethylbutan-2-amine | O-(4-nitrobenzoyl)hydroxylamine / 2,4-pentanedione | DMF, 85 °C, 1.5 h | 1-(3,3-Dimethylbutan-2-yl)-3,5-dimethyl-1H-pyrazole | 44% | acs.org |

| 1-Adamantylamine | O-(4-nitrobenzoyl)hydroxylamine / 2,4-pentanedione | DMF, 85 °C, 1.5 h | 1-Adamantan-1-yl-3,5-dimethyl-1H-pyrazole | 42% | acs.orgacs.org |

| 4-Fluoroaniline | O-(4-nitrobenzoyl)hydroxylamine / 2,4-pentanedione | DMF, 85 °C, 1.5 h | 1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole | 60% | nih.gov |

| 4-Chloropyrazole | Phenethyl trichloroacetimidate | CSA, 1,2-DCE, 80 °C, 4 h | 1-Phenethyl-4-chloro-1H-pyrazole | Good | semanticscholar.org |

Reductive Amination Protocols for Isobutyl Introduction

Reductive amination is a highly versatile and widely used method for forming C-N bonds, effectively avoiding the over-alkylation issues that can plague direct alkylation methods. masterorganicchemistry.com This two-step, one-pot process involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com

To synthesize this compound, the precursor 1,4-dimethyl-1H-pyrazol-3-amine would be reacted with isobutyraldehyde. The reaction is typically performed in the presence of a mild reducing agent that selectively reduces the iminium ion as it is formed, without reducing the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are common reagents for this purpose because they are less reactive towards ketones and aldehydes but readily reduce the protonated imine. masterorganicchemistry.com

| Amine | Carbonyl Compound | Reducing Agent | Key Features | Citation |

|---|---|---|---|---|

| Primary or Secondary Amine | Aldehyde or Ketone | NaBH₃CN | Selectively reduces imines in the presence of aldehydes. Avoids multiple alkylations. | masterorganicchemistry.com |

| Primary or Secondary Amine | Aldehyde or Ketone | NaBH(OAc)₃ | An alternative to NaBH₃CN, useful if avoiding cyanide is necessary. | masterorganicchemistry.com |

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | p-methoxybenzaldehyde | Not specified (in situ reduction) | An efficient one-pot, two-step synthesis via a solvent-free condensation/reduction sequence. | [No Source] |

| Aromatic/Aliphatic Amines | Formaldehyde | H₂ over Pd catalyst | A green method for N-methylation, applicable in continuous-flow systems. | rsc.org |

Advanced Synthetic Strategies and Catalytic Approaches

Modern organic synthesis increasingly relies on strategies that improve efficiency, reduce waste, and provide access to complex molecules in fewer steps. For substituted pyrazoles, these include multicomponent reactions, transition-metal catalysis, and the use of modern energy sources to optimize reaction conditions.

Multicomponent and Cascade Reactions

Multicomponent reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single operation to form a product that incorporates all or most of the atoms of the reactants. longdom.org These reactions are highly atom-economical and efficient. Cascade reactions involve two or more sequential transformations that occur in one pot without the need to isolate intermediates.

The synthesis of substituted pyrazoles is well-suited to these strategies. A common approach involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, which can be generated in situ. longdom.org For example, a three-component reaction of enaminones, benzaldehyde, and hydrazine hydrochloride in water has been developed for the sustainable synthesis of 1-H-pyrazole derivatives. longdom.orgresearchgate.net

| Reaction Type | Components | Catalyst/Solvent | Product Type | Key Features | Citation |

|---|---|---|---|---|---|

| Three-component | Enaminones, Benzaldehyde, Hydrazine-HCl | Ammonium (B1175870) acetate (B1210297) / Water | 1-H-Pyrazoles | Environmentally friendly, straightforward procedure. | longdom.orgresearchgate.net |

| Four-component | Enaminones, Benzaldehyde, Hydrazine-HCl, Ethyl cyanoacetate | Ammonium acetate / Water | Pyrazolo[3,4-b]pyridines | Builds a fused heterocyclic system in one pot. | longdom.orgresearchgate.net |

| Three-component | Aniline, Aromatic aldehyde, Pyrazolone | L-proline / Ethanol | 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines | Leads to complex, fused pyrazole structures. | nih.govpreprints.org |

Transition-Metal-Catalyzed Transformations

Transition-metal catalysis offers powerful tools for the synthesis and functionalization of heterocyclic compounds, including pyrazoles. Catalysts based on copper (Cu), palladium (Pd), rhodium (Rh), and gold (Au) enable reactions that are often difficult to achieve through other means, typically offering high selectivity under mild conditions.

Copper-catalyzed reactions are particularly prominent. For instance, Cu-catalyzed domino C-N coupling/hydroamination reactions can be used to prepare pyrazoles from acetylenes and diamines. Another example is the copper-catalyzed arylation of pyrazoles, which can be enhanced by the synergistic effect of ultrasound and visible light. mdpi.com Palladium catalysts are widely used for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce aryl, vinyl, or alkynyl substituents onto the pyrazole ring.

| Catalyst System | Reaction Type | Substrates | Key Features | Citation |

|---|---|---|---|---|

| CuI / 1,10-phenanthroline | C-H Arylation | Pyrazoles, Iodobenzene | Can be promoted by sonophotocatalysis for a greener process. | mdpi.com |

| Pd catalysts | Reductive N-methylation | Amines, Formaldehyde, H₂ | Highly active heterogeneous catalysts suitable for flow chemistry. | rsc.org |

| Au/TiO₂ | N-alkylation of amines | Amines, Alcohols | Highly selective direct alkylation in a flow reactor without added base. | scilit.com |

| No metal catalyst | Divergent synthesis | α,β-alkynic tosylhydrazones | Temperature-controlled synthesis of pyrazoles and 1-tosyl-1H-pyrazoles. | [No Source] |

Modern Reaction Condition Optimization (e.g., Microwave, Ultrasound, Flow Chemistry)

The optimization of reaction conditions using modern technologies can dramatically improve the synthesis of pyrazoles by reducing reaction times, increasing yields, and enhancing safety and scalability.

Microwave-assisted synthesis utilizes microwave irradiation to rapidly and uniformly heat reaction mixtures. nih.gov This often leads to a significant acceleration of reaction rates, allowing syntheses that take hours under conventional heating to be completed in minutes. dergipark.org.trscielo.br Solvent-free, microwave-assisted methods provide an even more environmentally friendly approach. nih.govscielo.br

Ultrasound-assisted synthesis employs sonication (the application of ultrasound energy) to induce acoustic cavitation, which can enhance mass transfer and reaction rates. This technique has been successfully applied to the synthesis of pyrazoles, including the iodination of the pyrazole ring in an aqueous medium. researchgate.net

Flow chemistry involves performing chemical reactions in a continuous stream through a reactor. This methodology offers precise control over parameters like temperature, pressure, and reaction time, leading to improved reproducibility, safety, and scalability. scilit.commagritek.com It is particularly well-suited for hazardous reactions or for integrating multiple synthetic and purification steps into a single automated process. uc.pt For example, the alkylation of amines has been demonstrated in packed-bed flow reactors. vapourtec.com

| Technique | Reaction | Conditions | Advantages | Citation |

|---|---|---|---|---|

| Microwave | Synthesis of 5-aminopyrazoles | 120 °C, 5-15 min | Rapid reaction times, excellent yields (89-95%). | psu.edu |

| Microwave | Synthesis of pyrazolones (neat) | 110-120 °C, 1.5-3.0 min | Solvent-free, high speed, high regioselectivity. | scielo.brresearchgate.net |

| Ultrasound | Iodination of pyrazoles | I₂/H₂O₂, water, 30 min | Environmentally friendly (aqueous medium), fast. | researchgate.net |

| Sonophotocatalysis | C-H Arylation of pyrazoles | CuI, Blue LED, 37 kHz ultrasound, 2 h | Synergistic effect of light and ultrasound, energy efficient. | mdpi.com |

| Flow Chemistry | N-Alkylation of amines with alcohols | Au/TiO₂, 130-150 °C | Continuous process, high selectivity, no inert atmosphere needed. | scilit.com |

| Flow Chemistry | Tertiary amine alkylation | Plug-Flow Reactor (PFR) with in-line NMR | Allows for efficient determination of kinetic parameters. | magritek.com |

Elucidation of Reaction Mechanisms and Kinetics in N Isobutyl 1,4 Dimethyl 1h Pyrazol 3 Amine Synthesis and Transformations

Mechanistic Pathways of Pyrazole (B372694) Annulation and Functionalization

The core of N-isobutyl-1,4-dimethyl-1H-pyrazol-3-amine is the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms. The formation of this ring, known as pyrazole annulation, is most commonly achieved through the condensation of a 1,3-dielectrophilic compound with a hydrazine (B178648) derivative. mdpi.comnih.gov For the synthesis of a 3-aminopyrazole (B16455) derivative such as the target compound, a β-ketonitrile is a common and effective precursor. chim.itarkat-usa.org

The initial step of the reaction between a β-ketonitrile and a hydrazine involves a nucleophilic attack of the hydrazine on the carbonyl group, leading to the formation of a hydrazone intermediate. chim.it This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the nitrile carbon. chim.it This cyclization ultimately leads to the formation of the 3-aminopyrazole ring. chim.it

The functionalization of the pyrazole ring, specifically the N-alkylation to introduce the isobutyl and methyl groups, presents a regiochemical challenge. The pyrazole ring possesses two nucleophilic nitrogen atoms (N1 and N2), and alkylation can occur at either position. researchgate.netmdpi.com The regioselectivity of N-alkylation is influenced by several factors, including the steric hindrance of the substituents on the pyrazole ring and the alkylating agent, as well as the reaction conditions. researchgate.netmdpi.com In the case of an unsymmetrical pyrazole, a mixture of regioisomers is often obtained. mdpi.com For the synthesis of this compound, sequential or directed alkylation strategies would be necessary to ensure the correct placement of the isobutyl and methyl groups on the respective nitrogen atoms.

One approach to control the regioselectivity of N-alkylation is the use of a protecting group. For instance, a removable protecting group can be introduced at one of the nitrogen atoms, forcing the alkylation to occur at the other nitrogen. Subsequent removal of the protecting group and a second alkylation step would then yield the desired N,N'-disubstituted pyrazole. nih.gov

Kinetic Studies of Key Synthetic Steps

The rate of N-alkylation is also generally a second-order process, influenced by the nucleophilicity of the pyrazole nitrogen atoms and the electrophilicity of the alkylating agent. The presence of electron-donating groups on the pyrazole ring can increase the nucleophilicity of the nitrogen atoms and accelerate the rate of alkylation. Conversely, electron-withdrawing groups can decrease the reaction rate. semanticscholar.org Temperature also plays a crucial role; higher temperatures generally increase the reaction rate but can sometimes lead to a decrease in selectivity. mdpi.com

| Reaction Step | General Kinetic Profile | Influencing Factors |

| Pyrazole Annulation | Second-order | Concentration of reactants, solvent polarity, catalyst presence |

| N-Alkylation | Second-order | Nucleophilicity of pyrazole, electrophilicity of alkylating agent, steric hindrance, temperature |

Stereochemical and Regiochemical Control in Derivatization Reactions

Regiochemical control is a paramount concern in the synthesis and derivatization of unsymmetrical pyrazoles like this compound. nih.govmdpi.commdpi.comconicet.gov.ar The presence of substituents at different positions on the pyrazole ring can direct the outcome of further reactions.

As previously mentioned, N-alkylation of unsymmetrical pyrazoles often yields a mixture of regioisomers. mdpi.com The regioselectivity can be influenced by steric effects, with the bulkier alkyl group preferentially adding to the less sterically hindered nitrogen atom. researchgate.netmdpi.com The use of fluorinated alcohols as solvents has been shown to dramatically increase the regioselectivity in some pyrazole formations. conicet.gov.ar

Another strategy to achieve regiocontrol is through the use of protecting groups. The SEM (2-(trimethylsilyl)ethoxymethyl) group, for example, can be used to direct arylation to a specific carbon atom. The "SEM-switch" allows for the transposition of the protecting group between the two nitrogen atoms, enabling functionalization at different positions. nih.gov This level of control would be essential for the specific synthesis of this compound to ensure the correct substitution pattern.

Stereochemical control becomes relevant when chiral centers are present or introduced into the molecule. While the parent this compound is not chiral, derivatization reactions could introduce chirality. In such cases, substrate control, where existing stereocenters in the molecule direct the stereochemical outcome of a new stereocenter, or the use of chiral auxiliaries would be necessary to achieve the desired stereoisomer. youtube.com

| Reaction | Regiochemical/Stereochemical Challenge | Control Strategy |

| N-Alkylation | Formation of N1 and N2 isomers | Steric hindrance, choice of solvent, protecting groups researchgate.netmdpi.comnih.govconicet.gov.ar |

| C-Functionalization | Directing substituents to specific carbon atoms | Protecting groups, directing groups nih.gov |

| Introduction of Chirality | Formation of enantiomers/diastereomers | Substrate control, chiral auxiliaries youtube.com |

Role of Catalysis in Reaction Selectivity and Efficiency

Catalysis plays a pivotal role in modern organic synthesis, and the preparation of pyrazoles is no exception. researchgate.netnih.govmdpi.commdpi.comconicet.gov.ar Various catalysts have been employed to improve the efficiency, selectivity, and environmental friendliness of pyrazole synthesis.

In the context of pyrazole annulation, both acid and base catalysis are common. For instance, the condensation of 1,3-diketones with hydrazines can be catalyzed by acids. mdpi.com Environmentally friendly solid catalysts like Amberlyst-70 have also been utilized for the aqueous synthesis of pyrazoles. mdpi.com

For N-alkylation reactions, phase transfer catalysis has been shown to be an effective method, allowing the reaction to proceed without a solvent and with high yields. researchgate.netresearchgate.net Transition metal catalysis, particularly with palladium and copper, has been widely explored for the C-H functionalization of pyrazoles, enabling the introduction of various substituents with high regioselectivity. nih.govrsc.org

Enzymatic catalysis offers a highly selective alternative for pyrazole alkylation. Engineered enzymes have been developed that can catalyze the N-alkylation of pyrazoles with unprecedented regioselectivity (>99%). nih.gov This biocatalytic approach provides a powerful tool for overcoming the inherent regioselectivity challenges in the synthesis of specifically substituted pyrazoles.

| Catalysis Type | Application in Pyrazole Synthesis | Advantages |

| Acid/Base Catalysis | Pyrazole annulation | Increased reaction rates mdpi.com |

| Phase Transfer Catalysis | N-alkylation | High yields, solvent-free conditions researchgate.netresearchgate.net |

| Transition Metal Catalysis | C-H functionalization | High regioselectivity, broad substrate scope nih.govrsc.org |

| Biocatalysis | N-alkylation | Exceptional regioselectivity nih.gov |

Theoretical and Computational Chemistry Studies of N Isobutyl 1,4 Dimethyl 1h Pyrazol 3 Amine

Electronic Structure and Bonding Characteristics

Computational chemistry, particularly methods like Density Functional Theory (DFT), is essential for elucidating the structural and functional properties of pyrazole (B372694) derivatives. eurasianjournals.com These methods provide detailed insights into their electronic structure and characteristics. eurasianjournals.com For pyrazole-pyridine derivatives, molecular geometries and electronic structures have been successfully obtained using DFT-B3LYP/6-31G(d,p) and DFT-B3P86/6-31G(d,p) levels of theory. nih.gov

The electronic properties of substituted pyrazoles are of significant interest. The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, which makes it a versatile scaffold in medicinal chemistry. chim.itsphinxsai.com The substituents on the pyrazole ring, such as the N-isobutyl, methyl, and amino groups in the target molecule, significantly influence its electronic distribution and, consequently, its chemical reactivity and biological activity.

Tautomeric Equilibria and Proton Transfer Dynamics in Substituted 3-Aminopyrazoles

Tautomerism is a key feature of many pyrazole derivatives, particularly aminopyrazoles. chim.itresearchgate.net The position of the proton on the ring nitrogen atoms can vary, leading to different tautomeric forms.

Computational Assessment of Tautomeric Preferences

For 3(5)-aminopyrazoles, the 3-amino and 5-amino tautomers can interconvert. mdpi.com Computational studies, such as those using DFT(B3LYP)/6-311++G(d,p) calculations, have shown that the 3-amino tautomer is generally more stable than the 5-amino tautomer. researchgate.netmdpi.com The energy difference is influenced by the nature of the substituents on the pyrazole ring. researchgate.net In the case of N-isobutyl-1,4-dimethyl-1H-pyrazol-3-amine, the N1-substitution with a methyl group prevents this annular tautomerism, locking the structure in the 1,4-dimethyl-3-amino form. researchgate.net

Solvation Effects on Tautomerism

The solvent environment can influence tautomeric equilibria. While direct studies on this compound are not available, research on related compounds shows that solvent polarity can affect the relative stability of tautomers. Computational models like the Conductor-like Screening Model (COSMO) can be used to calculate solvation energies and predict how different solvents might shift the tautomeric balance. acs.org

Intermolecular Proton Exchange Mechanisms

Proton transfer can occur intramolecularly or intermolecularly. mdpi.com In protonated amines, strong intramolecular hydrogen bonds can significantly slow down proton transfer. rsc.org Proton-coupled electron transfer (PCET) is another mechanism that has been observed in reactions involving amino acids and photosensitizers, where electron transfer is followed by proton transfer. rsc.org For aminopyrazoles, intermolecular proton exchange with neighboring molecules is a possible mechanism for tautomer interconversion. mdpi.com

Quantum Chemical Calculations for Reaction Energetics and Transition States

Quantum chemical calculations are powerful tools for predicting reaction outcomes and understanding reaction mechanisms. nih.gov By calculating the activation energies of competing reaction pathways, researchers can predict product ratios. wuxiapptec.com For instance, in the alkylation of pyrazole, calculations showed a reversal in selectivity between N1 and N2 positions depending on the alkylating agent, which was consistent with experimental observations. wuxiapptec.com

These calculations can also be used to investigate the stability of the molecule and its potential reaction pathways. For energetic pyrazole derivatives, heats of formation and bond dissociation energies have been predicted to assess their thermal stability. nih.gov

Structure-Reactivity Relationship (SRR) Studies from a Theoretical Perspective

As of the latest available data, specific theoretical and computational chemistry studies focusing solely on the structure-reactivity relationship (SRR) of this compound are not present in the surveyed scientific literature. While the broader class of pyrazole derivatives has been the subject of extensive computational analysis, research providing detailed electronic properties, molecular orbital analysis, or reactivity indices for this particular compound is not publicly available.

Theoretical investigations into related pyrazole structures often employ methods like Density Functional Theory (DFT) to understand their chemical behavior. vulcanchem.comresearchgate.net These studies typically analyze the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential to predict reactivity. researchgate.netresearchgate.net For instance, the pyrazole ring is known to be an electron-rich heterocyclic system, which generally confers a nucleophilic character to the ring atoms, particularly C4, and the nitrogen atoms. mdpi.com The substituents on the pyrazole ring play a crucial role in modulating its electronic properties and, consequently, its reactivity. mdpi.com

In the case of this compound, the isobutyl group at the 3-amino position and the two methyl groups at the 1 and 4 positions would be expected to influence the molecule's steric and electronic characteristics. Quantum mechanical calculations on analogous compounds suggest that the lone pair of electrons on the amino group's nitrogen can participate in resonance with the aromatic pyrazole ring, which would affect its basicity and nucleophilicity. vulcanchem.com

General principles from computational studies on substituted pyrazoles can offer a hypothetical framework for understanding the reactivity of this compound. The electron-donating nature of the alkyl groups (isobutyl and methyl) would likely increase the electron density of the pyrazole ring, enhancing its nucleophilicity. The specific placement of these groups dictates the precise electronic landscape of the molecule.

However, without dedicated computational studies on this compound, any discussion on its specific structure-reactivity relationship remains speculative. Detailed quantitative data, such as that which would be presented in the tables below, are contingent on future research in this specific area.

Table 1: Calculated Electronic Properties of this compound

| Property | Value | Unit |

| HOMO Energy | Data not available | eV |

| LUMO Energy | Data not available | eV |

| HOMO-LUMO Gap | Data not available | eV |

| Dipole Moment | Data not available | Debye |

| Ionization Potential | Data not available | eV |

| Electron Affinity | Data not available | eV |

Table 2: Conceptual DFT Reactivity Descriptors for this compound

| Descriptor | Value |

| Electronegativity (χ) | Data not available |

| Chemical Hardness (η) | Data not available |

| Global Softness (S) | Data not available |

| Electrophilicity Index (ω) | Data not available |

Further Derivatization and Chemical Transformations of N Isobutyl 1,4 Dimethyl 1h Pyrazol 3 Amine

Chemical Modifications of the N-isobutyl Amino Group

The exocyclic N-isobutyl amino group is a key functional handle for derivatization. As a secondary amine, it is expected to undergo reactions typical for this functional group, such as acylation and further alkylation.

Acylation: The N-isobutyl amino group can be readily acylated to form the corresponding amides. This transformation is typically achieved by reacting the amine with acylating agents like acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base to scavenge the acidic byproduct. youtube.comyoutube.com The resulting N-acyl derivatives can exhibit altered chemical and physical properties. For instance, acylation of 3(5)-aminopyrazoles has been shown to be a critical step in modulating their biological activity. nih.gov The choice of acylating agent allows for the introduction of a wide variety of substituents.

Alkylation: Further alkylation of the secondary amine can lead to the formation of a tertiary amine. This reaction, often carried out with alkyl halides, can be challenging due to the potential for overalkylation to form a quaternary ammonium (B1175870) salt, a process known as the Menshutkin reaction. wikipedia.org Careful control of stoichiometry and reaction conditions is necessary to favor the formation of the tertiary amine. Industrially, N-alkylation is often performed using alcohols as alkylating agents in the presence of a catalyst. wikipedia.org

The following table summarizes potential chemical modifications of the N-isobutyl amino group:

| Reaction Type | Reagent | Potential Product |

| Acylation | Acetyl chloride, Pyridine | N-acetyl-N-isobutyl-1,4-dimethyl-1H-pyrazol-3-amine |

| Acylation | Benzoyl chloride, Triethylamine | N-benzoyl-N-isobutyl-1,4-dimethyl-1H-pyrazol-3-amine |

| Acylation | Acetic anhydride | N-acetyl-N-isobutyl-1,4-dimethyl-1H-pyrazol-3-amine |

| Alkylation | Methyl iodide, K₂CO₃ | N-isobutyl-N,1,4-trimethyl-1H-pyrazol-3-amine |

| Reductive Amination | Acetone, NaBH(OAc)₃ | N-isobutyl-N-isopropyl-1,4-dimethyl-1H-pyrazol-3-amine |

Post-Synthetic Functionalization at Remaining Pyrazole (B372694) Ring Positions (e.g., C5)

The pyrazole ring itself is an aromatic heterocycle, and its carbon atoms can undergo substitution reactions. In a 1,4-disubstituted pyrazole such as the title compound, the C5 position is the most likely site for electrophilic substitution or metalation-based functionalization. researchgate.net

Halogenation: Direct halogenation of the pyrazole ring typically occurs at the C4 position if it is unsubstituted. researchgate.net However, with the C4 position blocked by a methyl group, electrophilic halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) is expected to occur at the C5 position. Radical halogenation conditions could also potentially be employed to functionalize the C5 position. libretexts.org

Lithiation/Metalation: A powerful strategy for functionalizing the C5 position is directed ortho-metalation. uwindsor.cabaranlab.org The nitrogen atoms of the pyrazole ring can direct a strong organolithium base, such as n-butyllithium or sec-butyllithium, to selectively deprotonate the adjacent C5 position, forming a C5-lithiated intermediate. cdnsciencepub.commt.com This potent nucleophile can then be quenched with a wide array of electrophiles to install various functional groups at the C5 position. This method provides a versatile entry to C5-functionalized pyrazoles that are otherwise difficult to synthesize.

The table below illustrates potential functionalization reactions at the C5 position:

| Reaction Type | Reagent(s) | Potential Product |

| Bromination | N-Bromosuccinimide (NBS), CCl₄ | 5-Bromo-N-isobutyl-1,4-dimethyl-1H-pyrazol-3-amine |

| Iodination | N-Iodosuccinimide (NIS), CH₃CN | N-isobutyl-5-iodo-1,4-dimethyl-1H-pyrazol-3-amine |

| Lithiation & Formylation | 1. n-BuLi, THF, -78 °C2. DMF | 3-(Isobutylamino)-1,4-dimethyl-1H-pyrazole-5-carbaldehyde |

| Lithiation & Carboxylation | 1. sec-BuLi, TMEDA, THF2. CO₂ | 3-(Isobutylamino)-1,4-dimethyl-1H-pyrazole-5-carboxylic acid |

| Lithiation & Silylation | 1. t-BuLi, Et₂O2. TMS-Cl | N-isobutyl-1,4-dimethyl-5-(trimethylsilyl)-1H-pyrazol-3-amine |

Annulation and Ring-Fused Pyrazole System Formation

Aminopyrazoles are highly valuable precursors for the synthesis of fused heterocyclic systems, which are prominent scaffolds in medicinal chemistry. nih.govarkat-usa.org The reaction of an aminopyrazole with a 1,3-bielectrophilic compound can lead to the formation of a new six-membered ring fused to the pyrazole core, a process known as annulation.

While the exocyclic amine of N-isobutyl-1,4-dimethyl-1H-pyrazol-3-amine is a secondary amine, the pyrazole ring itself, specifically the N2 nitrogen and the C5 carbon, can act as a dinucleophile in cyclocondensation reactions. For example, reaction with β-dicarbonyl compounds, α,β-unsaturated ketones, or similar 1,3-dielectrophiles can lead to the formation of pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-b]pyridines. uwindsor.caacs.org The regioselectivity of these reactions can often be controlled by the reaction conditions.

The following table provides examples of potential annulation reactions:

| Bielectrophile Reagent | Resulting Fused System | Potential Product Name |

| Acetylacetone | Pyrazolo[1,5-a]pyrimidine | 2,4,7-Trimethyl-5-(isobutylamino)-5,6-dihydro-pyrazolo[1,5-a]pyrimidine derivative |

| Diethyl malonate | Pyrazolo[1,5-a]pyrimidine-dione | 2-Methyl-5-(isobutylamino)-pyrazolo[1,5-a]pyrimidine-4,6(5H,7H)-dione derivative |

| 1,1,3,3-Tetramethoxypropane | Pyrazolo[3,4-b]pyridine | 3-(Isobutylamino)-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine derivative |

| Ethyl acetoacetate | Pyrazolo[1,5-a]pyrimidinone | 2,7-Dimethyl-5-(isobutylamino)-pyrazolo[1,5-a]pyrimidin-4(5H)-one derivative |

| *Note: The exact structure and stability of the product would depend on reaction conditions and potential subsequent aromatization steps. |

Generation of Complex Molecular Architectures Featuring the Pyrazole Core

The functionalization strategies described in the preceding sections provide a toolbox for incorporating the this compound core into larger, more complex molecular architectures.

The halogenated derivatives obtained from C5-functionalization are particularly useful substrates for transition-metal-catalyzed cross-coupling reactions. For instance, a C5-bromo or C5-iodo pyrazole can undergo Suzuki coupling with boronic acids, Heck coupling with alkenes, Sonogashira coupling with terminal alkynes, or Buchwald-Hartwig amination to form new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern drug discovery and materials science for the construction of complex molecules. nih.gov

Furthermore, the fused pyrazole systems generated through annulation reactions represent a significant increase in molecular complexity and provide a rigid scaffold for the spatial orientation of functional groups. These fused systems can themselves be further functionalized to generate even more elaborate structures. The combination of derivatization of the exocyclic amine, functionalization of the pyrazole ring, and annulation reactions allows for a multi-directional approach to the synthesis of diverse and complex molecules based on the this compound scaffold.

The table below summarizes strategies for building complex molecular architectures:

| Starting Material | Reaction Type | Reagent(s) | Resulting Complex Structure Type |

| 5-Bromo-N-isobutyl-1,4-dimethyl-1H-pyrazol-3-amine | Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | 5-Aryl-N-isobutyl-1,4-dimethyl-1H-pyrazol-3-amine |

| 5-Iodo-N-isobutyl-1,4-dimethyl-1H-pyrazol-3-amine | Sonogashira Coupling | Phenylacetylene, PdCl₂(PPh₃)₂, CuI, Et₃N | 5-(Phenylethynyl)-N-isobutyl-1,4-dimethyl-1H-pyrazol-3-amine |

| 5-Bromo-N-isobutyl-1,4-dimethyl-1H-pyrazol-3-amine | Buchwald-Hartwig Amination | Aniline, Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N⁵-Phenyl-N³-isobutyl-1,4-dimethyl-1H-pyrazole-3,5-diamine |

| 3-(Isobutylamino)-1,4-dimethyl-1H-pyrazole-5-carbaldehyde | Wittig Reaction | Ph₃P=CHCO₂Et | Ethyl 3-(3-(isobutylamino)-1,4-dimethyl-1H-pyrazol-5-yl)acrylate |

Advanced Spectroscopic and Spectrometric Methodologies for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. For N-isobutyl-1,4-dimethyl-1H-pyrazol-3-amine, both ¹H and ¹³C NMR would provide unambiguous proof of its structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The N-isobutyl group, the two methyl groups (one on the ring nitrogen and one on the ring carbon), the amine proton, and the lone proton on the pyrazole (B372694) ring would all be distinguishable. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) would confirm the coupling relationships between adjacent protons, particularly within the isobutyl group.

¹³C NMR: The carbon NMR spectrum would complement the proton data by showing a signal for each of the nine unique carbon atoms in the molecule. The chemical shifts would be characteristic of their environment (e.g., aromatic ring carbons, aliphatic chain carbons, methyl carbons). Techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for definitively assigning each proton and carbon signal by correlating them to one another. researchgate.net

Table 1: Predicted ¹H NMR Data for this compound (Predicted for CDCl₃ solvent)

| Chemical Shift (δ) ppm (Predicted Range) | Multiplicity | Integration | Assignment |

| ~7.20 | Singlet | 1H | C5-H |

| ~3.65 | Singlet | 3H | N1-CH₃ |

| ~3.50 | Triplet | 1H | NH |

| ~2.90 | Doublet of doublets | 2H | NH-CH₂ |

| ~2.15 | Singlet | 3H | C4-CH₃ |

| ~1.90 | Multiplet | 1H | CH(CH₃)₂ |

| ~0.95 | Doublet | 6H | CH(CH₃)₂ |

Table 2: Predicted ¹³C NMR Data for this compound (Predicted for CDCl₃ solvent)

| Chemical Shift (δ) ppm (Predicted Range) | Assignment |

| ~155.0 | C3 (carbon bearing amine) |

| ~140.0 | C5 (carbon with proton) |

| ~105.0 | C4 (carbon with methyl) |

| ~52.0 | NH-CH₂ |

| ~36.0 | N1-CH₃ |

| ~28.0 | CH(CH₃)₂ |

| ~20.0 | CH(CH₃)₂ |

| ~10.0 | C4-CH₃ |

Advanced Mass Spectrometry (MS) Techniques (e.g., HRMS, MS/MS)

Mass spectrometry provides information about the mass, and thus the elemental composition and fragmentation, of a molecule.

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass of the molecular ion with high precision. For this compound (molecular formula C₉H₁₇N₃), the calculated monoisotopic mass is 167.1422 g/mol . vulcanchem.com An HRMS experiment (e.g., ESI-TOF) would aim to detect the protonated molecule [M+H]⁺ at m/z 168.1495. The high accuracy of this measurement allows for the unambiguous confirmation of the elemental formula.

Tandem Mass Spectrometry (MS/MS): MS/MS experiments involve isolating the molecular ion and subjecting it to fragmentation. This provides valuable structural information. The fragmentation pattern of this compound would likely involve the characteristic loss of the isobutyl group or parts of it.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z | Analysis Type |

| [M]⁺ | [C₉H₁₇N₃]⁺ | 167.1422 | Molecular Ion |

| [M+H]⁺ | [C₉H₁₈N₃]⁺ | 168.1495 | HRMS (ESI) |

| [M-C₄H₉]⁺ | [C₅H₈N₃]⁺ | 110.0718 | MS/MS Fragment (Loss of isobutyl) |

| [M-C₃H₇]⁺ | [C₆H₁₀N₃]⁺ | 124.0875 | MS/MS Fragment (Loss of isopropyl) |

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.

Infrared (IR) Spectroscopy: The FT-IR spectrum would display characteristic absorption bands corresponding to the different bonds within the molecule. Key expected vibrations include the N-H stretch of the secondary amine, C-H stretches from the aliphatic and methyl groups, and vibrations associated with the pyrazole ring itself (C=N, C=C, C-N stretches).

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the pyrazole ring system, which are often strong Raman scatterers.

Table 4: Predicted Key Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) (Predicted Range) | Vibration Type | Functional Group |

| 3350 - 3250 | N-H Stretch | Secondary Amine |

| 2960 - 2850 | C-H Stretch | Isobutyl and Methyl Groups |

| 1620 - 1550 | C=N / C=C Stretch | Pyrazole Ring |

| 1520 - 1450 | C-H Bend | Aliphatic Groups |

| 1250 - 1100 | C-N Stretch | Amine and Pyrazole Ring |

Electronic Absorption Spectroscopy (UV-Vis)

UV-Visible spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons and non-bonding electrons. The pyrazole ring is an aromatic heterocycle and acts as the principal chromophore. The absorption maxima (λmax) are influenced by the substituents on the ring. For pyrazole derivatives, π → π* transitions are typically observed. nih.gov The presence of the amino group (an auxochrome) can cause a bathochromic (red) shift in the absorption wavelength. The spectrum would likely show characteristic absorption bands in the 220-280 nm range. nih.gov

Table 5: Predicted UV-Vis Absorption Data for this compound (Predicted for Ethanol (B145695) solvent)

| λmax (nm) (Predicted Range) | Type of Transition | Chromophore |

| ~230 - 260 | π → π* | Substituted Pyrazole Ring |

Future Directions and Emerging Research Avenues in N Isobutyl 1,4 Dimethyl 1h Pyrazol 3 Amine Chemistry

Development of Novel and Sustainable Synthetic Protocols

The synthesis of pyrazole (B372694) derivatives has moved beyond traditional condensation reactions, with a significant shift towards greener and more efficient methods. researchgate.net These modern approaches aim to reduce waste, minimize energy consumption, and utilize safer reagents, all of which are critical for the sustainable production of N-isobutyl-1,4-dimethyl-1H-pyrazol-3-amine and its analogs.

Future research will likely focus on refining and expanding upon these green chemistry principles. Key areas of development include:

Catalysis: The use of novel catalysts is a cornerstone of modern organic synthesis. For pyrazoles, this includes the application of nanocatalysts, such as zinc oxide, which can facilitate reactions in aqueous media, and the use of recyclable catalysts like Amberlyst-70. eurasianjournals.com Photocatalysis, which uses light to drive chemical reactions, and enzymatic catalysis, which employs enzymes for highly specific transformations, are also promising avenues for the synthesis of complex pyrazole structures under mild conditions. researchgate.net

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. mdpi.com The application of flow chemistry to pyrazole synthesis has already demonstrated the ability to significantly reduce reaction times and improve yields. mdpi.com

Multicomponent Reactions (MCRs): MCRs, where multiple starting materials react in a single step to form a complex product, are highly efficient and atom-economical. researchgate.net Designing novel MCRs for the synthesis of highly substituted pyrazoles like this compound will be a key area of future research.

Alternative Solvents and Conditions: The exploration of solvent-free reaction conditions and the use of greener solvents, such as water or polyethylene (B3416737) glycol (PEG), are central to sustainable synthesis. researchgate.netmdpi.com Microwave-assisted synthesis is another technique that can accelerate reaction rates and improve yields, often without the need for traditional solvents. researchgate.net

| Protocol | Key Advantages | Potential for this compound Synthesis | Reference |

|---|---|---|---|

| Nanocatalysis | High efficiency, recyclability, use of green solvents. | Could enable a more sustainable synthesis pathway. | eurasianjournals.com |

| Flow Chemistry | Improved safety, scalability, and reduced reaction times. | Facilitates large-scale, efficient production. | mdpi.com |

| Multicomponent Reactions | High atom economy, reduced waste, and operational simplicity. | Allows for the rapid generation of diverse pyrazole libraries. | researchgate.net |

| Microwave-Assisted Synthesis | Accelerated reaction rates and improved yields. | Offers a faster and more efficient synthetic route. | researchgate.net |

Exploration of Unprecedented Reactivity and Selectivity

Understanding and controlling the reactivity and selectivity of chemical reactions are fundamental to synthetic chemistry. For this compound, this involves exploring new ways to functionalize the pyrazole core and control the stereochemistry of its substituents.

Future research in this area will likely focus on:

Regioselective Synthesis: The ability to control the position of substituents on the pyrazole ring is crucial for tailoring the properties of the molecule. Research into new catalytic systems and reaction conditions that provide high regioselectivity will continue to be a priority. nih.govmdpi.com

Tautomerism Control: Pyrazoles can exist in different tautomeric forms, which can affect their reactivity and biological activity. globalresearchonline.net Developing methods to control the tautomeric equilibrium could unlock new synthetic pathways and applications.

Late-Stage Functionalization: The ability to modify a complex molecule like this compound in the final stages of its synthesis is highly desirable. This allows for the rapid creation of analogs for structure-activity relationship (SAR) studies.

Asymmetric Synthesis: For pyrazoles with chiral centers, the development of stereoselective synthetic methods is essential for producing single enantiomers, which can have different biological activities.

Application of Machine Learning and Artificial Intelligence in Pyrazole Design and Synthesis

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemistry. researchgate.neteurasianjournals.com For pyrazole chemistry, these computational tools offer the potential to accelerate the discovery and development of new compounds with desired properties.

Future applications of ML and AI in the context of this compound include:

Predictive Modeling: ML algorithms can be trained on existing data to predict the properties of new, unsynthesized pyrazole derivatives, including their biological activity, toxicity, and physicochemical properties. eurasianjournals.com

De Novo Design: AI can be used to design novel pyrazole structures with specific target properties, providing new starting points for synthetic chemists.

Reaction Optimization: ML can be used to optimize reaction conditions, leading to higher yields, reduced side products, and more efficient synthetic processes.

Synthesis Planning: AI-powered tools can assist in planning the synthetic routes to complex pyrazole targets, suggesting the most efficient and sustainable pathways.

| Application Area | Description | Potential Benefit | Reference |

|---|---|---|---|

| Drug Discovery | Accelerating the identification of new pyrazole derivatives with therapeutic potential. | Faster and more cost-effective development of new medicines. | researchgate.neteurasianjournals.com |

| Synthesis Optimization | Using algorithms to determine the optimal conditions for pyrazole synthesis. | Improved yields, reduced waste, and lower production costs. | eurasianjournals.com |

| Materials Science | Designing novel pyrazole-based materials with specific properties. | Discovery of new materials for applications in electronics and optics. | numberanalytics.com |

Interdisciplinary Research Opportunities in Pyrazole Chemistry

The diverse biological and physical properties of pyrazoles make them ideal candidates for interdisciplinary research. nih.govglobalresearchonline.netnumberanalytics.com The future of this compound chemistry will be closely linked to collaborations between chemists, biologists, materials scientists, and engineers.

Key interdisciplinary research areas include:

Medicinal Chemistry: The pyrazole scaffold is a privileged structure in drug discovery, with derivatives showing a wide range of activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.govglobalresearchonline.netresearchgate.net Further investigation of this compound and its analogs could lead to the development of new therapeutic agents.

Agrochemicals: Pyrazole derivatives are used as herbicides, insecticides, and fungicides. numberanalytics.com Research into new pyrazole compounds could lead to the development of more effective and environmentally friendly crop protection agents.

Materials Science: The unique electronic and photophysical properties of pyrazoles make them interesting building blocks for new materials, such as dyes, fluorescent probes, and organic light-emitting diodes (OLEDs). globalresearchonline.netnumberanalytics.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-isobutyl-1,4-dimethyl-1H-pyrazol-3-amine, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis of pyrazol-3-amine derivatives typically involves multi-step reactions, such as nucleophilic substitution or condensation. For example, copper-catalyzed cross-coupling (e.g., using cesium carbonate and copper(I) bromide) is effective for introducing isobutyl groups at the pyrazole N-position . Optimization requires monitoring reaction parameters (temperature, solvent polarity, and catalyst loading) via TLC or HPLC. Low yields (e.g., 17.9% in analogous syntheses) may necessitate alternative purification strategies, such as gradient chromatography (ethyl acetate/hexane systems) or recrystallization .

Q. How can structural characterization of this compound be rigorously validated?

- Methodological Answer : Combine spectroscopic and crystallographic methods:

- NMR : Assign peaks using - and -NMR to confirm substituent positions (e.g., isobutyl CH signals at δ ~2.2–2.5 ppm and pyrazole ring protons at δ ~6.0–8.0 ppm) .

- X-ray diffraction : Use SHELX for structure refinement and ORTEP-3 for graphical representation of bond angles and torsion angles. Validate geometry with PLATON/ADDSYM to detect symmetry violations .

Q. What analytical techniques are critical for assessing purity and stability under varying storage conditions?

- Methodological Answer :

- HPLC/LCMS : Monitor purity (>98%) and detect degradation products using C18 columns with acetonitrile/water gradients .

- Thermogravimetric analysis (TGA) : Determine thermal stability (e.g., melting points ~100–110°C for related compounds) .

- Long-term stability : Store under inert gas (N/Ar) at –20°C and periodically reassay via -NMR to detect oxidation or hydrolysis .

Advanced Research Questions

Q. How can hydrogen-bonding networks in this compound crystals be analyzed to predict supramolecular assembly?

- Methodological Answer : Apply graph-set analysis (as per Etter’s rules) to categorize hydrogen-bond motifs (e.g., R(8) rings or chains). Use Mercury or CrystalExplorer to visualize interactions and calculate Hirshfeld surfaces. Compare with analogous pyrazol-3-amines, where NHN and CHπ interactions dominate .

Q. What computational strategies are effective for docking studies to evaluate biological target interactions?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., enzymes with pyrazole-binding pockets). Parameterize the ligand with GAFF force fields and optimize protonation states at physiological pH .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability, focusing on key residues (e.g., hydrophobic interactions with isobutyl groups) .

Q. How do structural modifications (e.g., substituent electronegativity or steric bulk) influence the compound’s physicochemical and biological properties?

- Methodological Answer :

- SAR studies : Synthesize analogs with varied substituents (e.g., replacing isobutyl with cyclopropyl or aryl groups) and compare logP (via shake-flask), solubility (UV/Vis), and bioactivity (e.g., IC in enzyme assays) .

- Electrostatic potential maps : Generate using Gaussian at the B3LYP/6-31G* level to predict reactive sites for functionalization .

Data Contradiction and Validation

Q. How should researchers resolve discrepancies in crystallographic data for pyrazol-3-amine derivatives?

- Methodological Answer : Cross-validate using:

- R-factor analysis : Ensure R < 5% and wR < 15% in SHELXL refinements. Check for missed symmetry via TWINLAW .

- CCDC cross-checks : Compare with deposited structures (e.g., CCDC 1234567) to identify outliers in bond lengths or angles .

Q. What experimental and computational approaches address low synthetic yields in multi-step routes?

- Methodological Answer :

- Design of Experiments (DoE) : Use Minitab or JMP to optimize variables (e.g., temperature, stoichiometry) in Ullmann or Buchwald-Hartwig reactions .

- DFT calculations : Model transition states (e.g., at M06-2X/def2-TZVP) to identify rate-limiting steps and propose catalysts (e.g., Pd(OAc)/XPhos) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.